What is the chemical structure and molecular weight of 1-Cyclopropyl-2-(methylamino)ethan-1-ol
What is the chemical structure and molecular weight of 1-Cyclopropyl-2-(methylamino)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopropyl-2-(methylamino)ethan-1-ol, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, molecular weight, and key physicochemical properties. A plausible synthetic route is outlined with a detailed experimental protocol. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are presented to aid in its characterization. The guide also discusses the significance of the cyclopropyl and amino alcohol motifs in modern drug design, contextualizing the potential applications of this compound.
Introduction: The Significance of Cyclopropyl Moieties in Medicinal Chemistry
The cyclopropyl group is a small, rigid, and strained carbocycle that has garnered significant attention in drug discovery.[1][2] Its unique stereoelectronic properties can confer a range of desirable attributes to a parent molecule.[3] The introduction of a cyclopropyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a consequence of the high C-H bond dissociation energy.[4] This can lead to improved pharmacokinetic profiles, such as reduced plasma clearance and increased half-life.[4]
Furthermore, the rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. This conformational constraint can lead to increased potency and reduced off-target effects.[1][3] The cyclopropyl moiety is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, to modulate a compound's physicochemical properties.
Amino alcohols are another critical pharmacophore present in numerous approved drugs and biologically active compounds.[5] The presence of both a hydroxyl and an amino group allows for a variety of intermolecular interactions, including hydrogen bonding, which are crucial for molecular recognition at the active sites of enzymes and receptors. The combination of a cyclopropyl group and an amino alcohol functionality in 1-Cyclopropyl-2-(methylamino)ethan-1-ol makes it a valuable building block for the synthesis of novel therapeutic agents.[6][7]
Chemical Structure and Properties
IUPAC Name: 1-Cyclopropyl-2-(methylamino)ethan-1-ol
Synonyms: 1-cyclopropyl-2-(methylamino)ethanol[8]
Molecular Formula: C₆H₁₃NO[9]
Molecular Weight: 115.18 g/mol [8]
Structural and Physicochemical Data
| Parameter | Value | Reference |
| CAS Number | 1365836-30-1 | [8] |
| InChI | 1S/C6H13NO/c1-7-4-6(8)5-2-3-5/h5-8H,2-4H2,1H3 | [8] |
| InChIKey | YCRCLAWGWVSYLW-UHFFFAOYSA-N | [8] |
| SMILES | CNCC(C1CC1)O | [9] |
| Physical Form | Liquid | [8] |
| Predicted XlogP | -0.1 | [9] |
Synthesis of 1-Cyclopropyl-2-(methylamino)ethan-1-ol
A plausible and efficient synthetic route to 1-Cyclopropyl-2-(methylamino)ethan-1-ol involves the ring-opening of a cyclopropyl-substituted epoxide with methylamine. This is a well-established method for the synthesis of β-amino alcohols, known for its high regioselectivity and good yields. The epoxide precursor, cyclopropyloxirane, can be synthesized from cyclopropyl methyl ketone.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-Cyclopropyl-2-(methylamino)ethan-1-ol.
Detailed Experimental Protocol
Step 1: Synthesis of Cyclopropyloxirane from Cyclopropyl methyl ketone
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Reaction Setup: To a solution of cyclopropyl methyl ketone (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford cyclopropyloxirane.
Step 2: Synthesis of 1-Cyclopropyl-2-(methylamino)ethan-1-ol from Cyclopropyloxirane
-
Reaction Setup: In a sealed tube, dissolve cyclopropyloxirane (1.0 eq) in a solution of methylamine (2.0 eq, 40% in water or 2 M in THF).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methylamine and solvent.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain pure 1-Cyclopropyl-2-(methylamino)ethan-1-ol.
Spectroscopic Characterization
The following spectroscopic data are predicted based on the chemical structure of 1-Cyclopropyl-2-(methylamino)ethan-1-ol and typical values for similar functional groups.[10]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.50 | dd | 1H | -CH(OH)- |
| ~2.80 | dd | 1H | -CH₂-N (diastereotopic) |
| ~2.65 | dd | 1H | -CH₂-N (diastereotopic) |
| ~2.45 | s | 3H | -N-CH₃ |
| ~2.00 | br s | 2H | -OH, -NH |
| ~0.90 | m | 1H | -CH- (cyclopropyl) |
| ~0.50 | m | 2H | -CH₂- (cyclopropyl, cis) |
| ~0.20 | m | 2H | -CH₂- (cyclopropyl, trans) |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~75.0 | -CH(OH)- |
| ~58.0 | -CH₂-N |
| ~36.0 | -N-CH₃ |
| ~15.0 | -CH- (cyclopropyl) |
| ~5.0 | -CH₂- (cyclopropyl) |
| ~3.0 | -CH₂- (cyclopropyl) |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3080-3000 | Medium | C-H stretching (cyclopropyl) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1460 | Medium | C-H bending |
| 1100-1000 | Strong | C-O stretching |
| 1020 | Medium | Cyclopropyl ring breathing |
Predicted Mass Spectrum (Electron Ionization)
| m/z | Predicted Fragment |
| 115 | [M]⁺ (Molecular ion) |
| 100 | [M - CH₃]⁺ |
| 86 | [M - C₂H₅]⁺ |
| 72 | [M - C₃H₅O]⁺ |
| 58 | [CH₃NHCH₂CHOH]⁺ |
| 44 | [CH₃NHCH₂]⁺ |
Potential Applications in Drug Discovery
While specific biological activities for 1-Cyclopropyl-2-(methylamino)ethan-1-ol have not been extensively reported, its structural motifs suggest several potential applications in drug discovery.
-
Scaffold for Novel Therapeutics: This molecule can serve as a versatile building block for the synthesis of more complex molecules targeting a wide range of diseases. The presence of hydroxyl and secondary amine groups allows for further chemical modifications and the introduction of diverse functionalities.
-
Monoamine Oxidase (MAO) Inhibitors: Cyclopropylamine derivatives are known to be potent inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.[11] The structural similarity of the title compound to known MAO inhibitors suggests it could be a starting point for the development of new antidepressants or neuroprotective agents.
-
Antiviral and Anticancer Agents: The cyclopropyl group has been incorporated into various antiviral and anticancer drugs.[12] Its ability to enhance metabolic stability and conformational rigidity makes it a valuable component in the design of potent and selective inhibitors of viral or cancer-related enzymes.
Conclusion
1-Cyclopropyl-2-(methylamino)ethan-1-ol is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a cyclopropyl moiety and an amino alcohol functionality provides a solid foundation for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data to facilitate its synthesis and characterization by researchers. Further investigation into the biological activities of this molecule and its derivatives is warranted and could lead to the discovery of new and effective drugs.
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